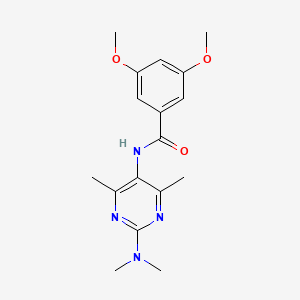
3-(sec-butoxymethyl)-1-butyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(sec-butoxymethyl)-1-butyl-1H-pyrazole is a chemical compound that is widely used in scientific research for its unique properties. It is a pyrazole derivative that has shown promising results in various studies related to biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 3-(sec-butoxymethyl)-1-butyl-1H-pyrazole is not well understood. However, it is believed to act as a chelating agent for metal ions due to the presence of the pyrazole ring. It may also interact with proteins and enzymes in biological systems, leading to changes in their activity.
Biochemical and Physiological Effects:
Studies have shown that 3-(sec-butoxymethyl)-1-butyl-1H-pyrazole has a range of biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory activity, which may be useful for the treatment of inflammatory diseases. Additionally, it has been shown to have antitumor activity, which may have potential for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(sec-butoxymethyl)-1-butyl-1H-pyrazole in lab experiments is its unique properties, which make it a versatile compound for various applications. Additionally, it is relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 3-(sec-butoxymethyl)-1-butyl-1H-pyrazole in scientific research. One potential direction is the development of new metal complexes for catalytic reactions. Another direction is the synthesis of new pyrazole derivatives with potential biological activity. Additionally, further studies are needed to better understand the mechanism of action and potential toxicity of this compound. Overall, 3-(sec-butoxymethyl)-1-butyl-1H-pyrazole has great potential for future research in various fields of science.
Méthodes De Synthèse
The synthesis of 3-(sec-butoxymethyl)-1-butyl-1H-pyrazole involves the reaction of 1-bromo-3-(sec-butoxymethyl)propane with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
3-(sec-butoxymethyl)-1-butyl-1H-pyrazole has been extensively used in scientific research for various applications. It has been used as a ligand for the synthesis of metal complexes for catalytic reactions. It has also been used as a building block for the synthesis of other pyrazole derivatives with potential biological activity. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
3-(butan-2-yloxymethyl)-1-butylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-4-6-8-14-9-7-12(13-14)10-15-11(3)5-2/h7,9,11H,4-6,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBPGCSDDHPAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=N1)COC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(sec-butoxymethyl)-1-butyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-methoxypropyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3009089.png)



![N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3009096.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3009097.png)


![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3009103.png)

